2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one
Brand Name: Vulcanchem
CAS No.: 123994-68-3
VCID: VC20838165
InChI: InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21)
SMILES: C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F
Molecular Formula: C12H8F3N5O
Molecular Weight: 295.22 g/mol

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one

CAS No.: 123994-68-3

Cat. No.: VC20838165

Molecular Formula: C12H8F3N5O

Molecular Weight: 295.22 g/mol

* For research use only. Not for human or veterinary use.

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one - 123994-68-3

Specification

CAS No. 123994-68-3
Molecular Formula C12H8F3N5O
Molecular Weight 295.22 g/mol
IUPAC Name 2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one
Standard InChI InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21)
Standard InChI Key IOWPKEYIXBBDOQ-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F
SMILES C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F

Introduction

Chemical Structure and Properties

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one consists of a purine core structure with an amine linkage to a 3-(trifluoromethyl)phenyl group at the 2-position, while maintaining a carbonyl group at the 6-position. The compound belongs to the broader class of purine derivatives, which are fundamental components in biological systems and play crucial roles in numerous cellular processes.

The trifluoromethyl group significantly impacts the electronic properties of the molecule, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This structural feature is commonly employed in medicinal chemistry to improve drug-like properties of compounds.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:

PropertyValueSource of Estimation
Molecular FormulaC12H8F3N5OStructural analysis
Molecular Weight~295.22 g/molCalculated from formula
Physical StateSolid at room temperatureBased on similar purines
Melting Point>300°C (estimated)Comparison with similar compounds
SolubilityLimited water solubility, better in organic solventsBased on similar trifluoromethyl compounds
LogP~2.5-3.5 (estimated)Comparison with similar structures

Structural Features

The compound contains several key structural elements:

  • A purine heterocyclic system (fused pyrimidine and imidazole rings)

  • A 6-oxo (keto) group that can participate in hydrogen bonding

  • A secondary amine linkage connecting the purine and phenyl moieties

  • A trifluoromethyl group at the meta position of the phenyl ring

These structural elements contribute to the compound's potential to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Structural Relationships to Known Compounds

The target compound shares structural similarities with several known bioactive molecules described in the search results.

Comparison with Related Purine Derivatives

CompoundSimilaritiesDifferencesReference
2-amino-1,9-dihydro-9-methyl-6H-purin-6-onePurine core with 6-oxo functionalityContains 9-methyl and 2-amino groups instead of 2-trifluoromethylphenylamino
2-(4-ethoxy-3-(trifluoromethyl)phenyl)-9H-purine-6-carbonitrilePurine scaffold with trifluoromethylphenyl substitutionContains 6-carbonitrile and 4-ethoxy group; different substitution pattern
(Z)-2-((9H-purin-6-ylamino)methylene)-3-oxo-N-(4-(trifluoromethyl)phenyl)butanamideContains purine and trifluoromethylphenyl moietiesMore complex structure with different connectivity pattern

The compound appears to combine structural elements present in various bioactive molecules, potentially conferring distinct biological properties.

Related Compound ClassKnown Biological ActivitiesPossible Relevance to Target Compound
2-ArylaminopurinesProtein kinase inhibition, anti-proliferative activityMay share similar enzyme inhibitory profiles
6-OxopurinesXanthine oxidase inhibition, adenosine receptor modulationMay interact with purine metabolism enzymes
Trifluoromethylphenyl derivativesEnhanced metabolic stability, improved membrane permeabilityLikely exhibits favorable pharmacokinetic properties

Research Applications

Based on the structural features and potential biological activities, 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one may find applications in several research areas.

Medicinal Chemistry

The compound could serve as a lead structure for developing:

  • Kinase inhibitors for cancer therapy

  • Modulators of purine metabolism

  • Anti-inflammatory agents

  • Central nervous system active compounds

Chemical Biology

Potential uses in chemical biology include:

  • Probe for studying purine-binding proteins

  • Tool for investigating cellular signaling pathways

  • Fluorinated analog for metabolic studies

Materials Science

The compound's structural features suggest potential applications in:

  • Organic electronics due to the extended π-conjugated system

  • Supramolecular chemistry exploiting hydrogen bonding capabilities

  • Fluorine-containing materials with specialized properties

Analytical Characteristics

Spectroscopic MethodExpected Characteristic Features
UV-VisibleAbsorption maxima around 260-280 nm due to the purine chromophore
IRCharacteristic bands for N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C-F stretching (~1000-1400 cm⁻¹)
¹H NMRSignals for purine H-8 (~8.0-8.5 ppm), aromatic protons of the phenyl ring (~7.0-8.0 ppm), and exchangeable NH protons
¹⁹F NMRSignal for the CF₃ group around -62 to -65 ppm
Mass SpectrometryMolecular ion peak at m/z ~295, with characteristic fragmentation patterns

Stability and Reactivity

Chemical Stability

The compound is expected to demonstrate:

  • High thermal stability, similar to other purine derivatives with melting points above 300°C

  • Relative stability under acidic conditions

  • Potential sensitivity to strong oxidizing agents

  • Stability enhanced by the trifluoromethyl group compared to non-fluorinated analogs

Reactivity Profile

Key reactive sites include:

  • The NH groups, which can participate in hydrogen bonding and act as nucleophiles

  • The 6-oxo group, which may undergo nucleophilic attack under specific conditions

  • The purine ring system, which may participate in π-stacking interactions

Structure-Activity Relationship Considerations

For potential medicinal applications, several structural modifications could be explored to optimize activity:

  • Purine Core Modifications:

    • N-alkylation at the 9-position to improve lipophilicity and binding specificity

    • Substitution at the 8-position to modify the electronic properties of the purine ring

  • Linker Variations:

    • Introduction of alkyl spacers between the purine and phenyl moieties

    • Replacement of the NH linker with other functional groups (e.g., O, S, CH₂)

  • Trifluoromethylphenyl Modifications:

    • Exploration of different substitution patterns (ortho, para)

    • Introduction of additional substituents on the phenyl ring

    • Replacement with other fluorinated or non-fluorinated aromatic systems

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